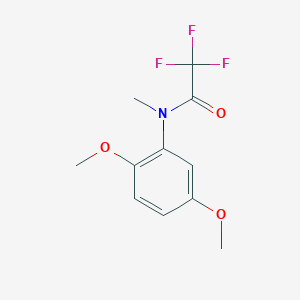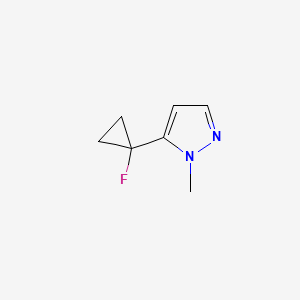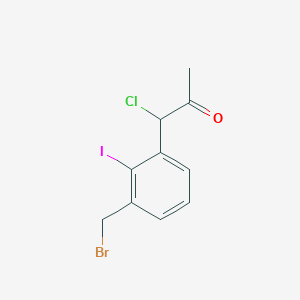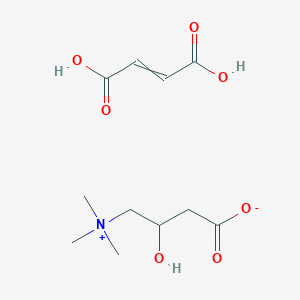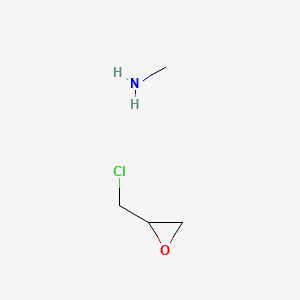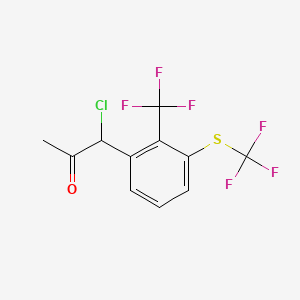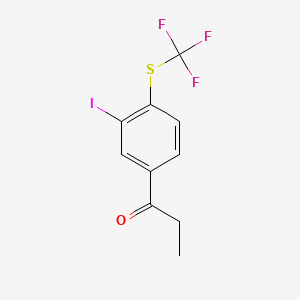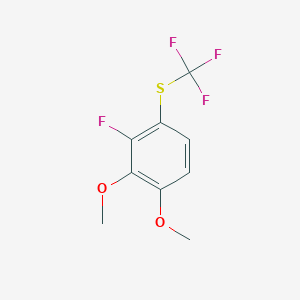
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) involves several steps. The starting material is typically an ergoline derivative, which undergoes methylation and bromination reactions to introduce the methoxy and bromonicotinate groups, respectively . The reaction conditions often involve the use of strong bases and organic solvents to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromonicotinate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) include other ergoline derivatives such as:
Ergotamine: Used to treat migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Lysergic acid diethylamide (LSD): A well-known hallucinogen.
The uniqueness of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) lies in its specific combination of functional groups, which confer its vasodilatory and cognitive-enhancing properties .
Eigenschaften
Molekularformel |
C24H26BrN3O3 |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
[(10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15?,21?,24-/m0/s1 |
InChI-Schlüssel |
YSEXMKHXIOCEJA-FYOBAMORSA-N |
Isomerische SMILES |
CN1CC(C[C@]2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Kanonische SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


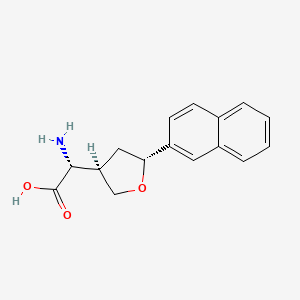
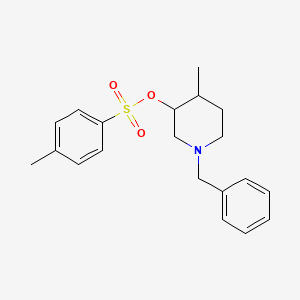
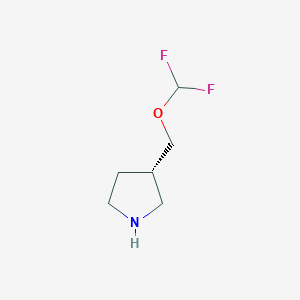

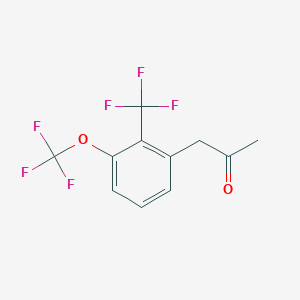
![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
